Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-A]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-A]pyridine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their wide range of biological activities, these compounds also contain a heterocyclic core similar to pyrazolo[1,5-A]pyridine.
Uniqueness
Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the 4-fluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .
Biological Activity
Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C17H15FN2O3 |
Molecular Weight | 314.31 g/mol |
IUPAC Name | This compound |
CAS Number | 1956377-43-7 |
This compound primarily acts through its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the 4-fluorophenyl and methoxy groups enhances its binding affinity and selectivity towards specific molecular targets, which may include:
- Kinases : This compound has been studied for its potential as a kinase inhibitor, particularly in relation to cancer therapies. Kinases play crucial roles in cell signaling and proliferation, making them important targets for anticancer drugs.
- Enzymes : Research indicates that it may inhibit specific enzymes linked to metabolic pathways, providing insights into its therapeutic potential against metabolic disorders.
Anticancer Potential
Research suggests that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study highlighted that pyrazolo[1,5-a]pyridine derivatives can act as dual inhibitors of c-Met and VEGFR-2 receptor tyrosine kinases, which are implicated in tumor growth and metastasis. The compound's structure allows for effective interaction at the ATP-binding site of these kinases, suggesting a promising avenue for cancer treatment .
Case Studies
- Inhibition Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on key signaling pathways associated with cancer progression. For example, compounds within this class have been shown to reduce cell proliferation in various cancer cell lines .
- Kinase Inhibition : A notable finding is the compound's ability to inhibit c-Met and VEGFR-2 kinases with IC50 values in the low micromolar range (e.g., 0.11 μM for c-Met). These results underscore its potential as a therapeutic agent in oncology .
Applications in Medicinal Chemistry
The unique structural attributes of this compound make it a candidate for further development in several areas:
- Drug Development : Its ability to modulate enzyme activity positions it as a lead compound for developing new drugs targeting cancer and other diseases related to dysregulated kinase activity.
- Material Science : Beyond medicinal applications, the compound's structural properties may also lend themselves to innovations in material science, particularly in developing new materials with specific electronic or optical properties .
Properties
Molecular Formula |
C17H15FN2O3 |
---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15FN2O3/c1-3-23-17(21)15-14-10-13(22-2)8-9-20(14)19-16(15)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 |
InChI Key |
UDZXLSLKFCGCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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